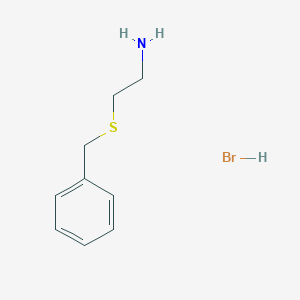
Phenyl(1,3,5-triphenyl-1H-pyrazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl(1,3,5-triphenyl-1H-pyrazol-4-yl)methanone is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a phenyl group attached to the pyrazole ring, which is further substituted with three phenyl groups at positions 1, 3, and 5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(1,3,5-triphenyl-1H-pyrazol-4-yl)methanone typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. One efficient method utilizes vitamin B1 as a catalyst, which promotes the reaction under mild conditions, yielding the desired pyrazole derivative in high yields (78-92%) . The reaction is characterized by its simplicity, metal-free catalysis, and the absence of acidic or basic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclocondensation reactions using readily available starting materials and catalysts. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl(1,3,5-triphenyl-1H-pyrazol-4-yl)methanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The phenyl groups attached to the pyrazole ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can introduce different functional groups onto the phenyl rings.
Applications De Recherche Scientifique
Phenyl(1,3,5-triphenyl-1H-pyrazol-4-yl)methanone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of Phenyl(1,3,5-triphenyl-1H-pyrazol-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, and other proteins. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole: A similar compound with a dihydropyrazole ring, known for its biological activities.
3-Phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl (pyridin-4-yl)methanones: These compounds are structurally related and exhibit antimicrobial activity.
Uniqueness
Phenyl(1,3,5-triphenyl-1H-pyrazol-4-yl)methanone is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
53608-37-0 |
|---|---|
Formule moléculaire |
C28H20N2O |
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
phenyl-(1,3,5-triphenylpyrazol-4-yl)methanone |
InChI |
InChI=1S/C28H20N2O/c31-28(23-17-9-3-10-18-23)25-26(21-13-5-1-6-14-21)29-30(24-19-11-4-12-20-24)27(25)22-15-7-2-8-16-22/h1-20H |
Clé InChI |
SJRXJVHGZWSWHT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1E)-3,3-Dimethyl-1-[4-(methylsulfanyl)phenyl]triaz-1-ene](/img/structure/B14653915.png)
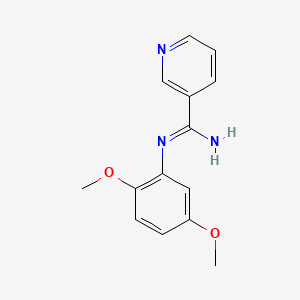
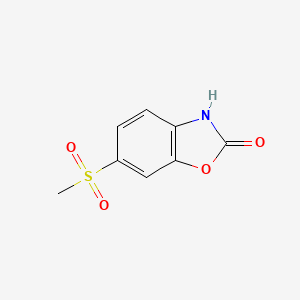


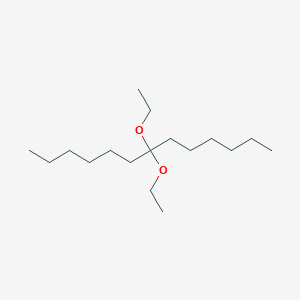

![O-[2-(Benzoylsulfanyl)ethyl] benzenecarbothioate](/img/structure/B14653968.png)
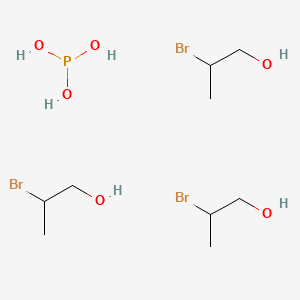
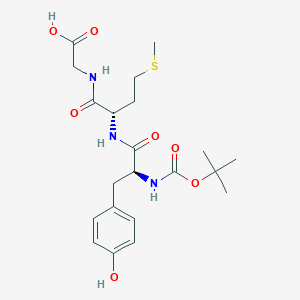
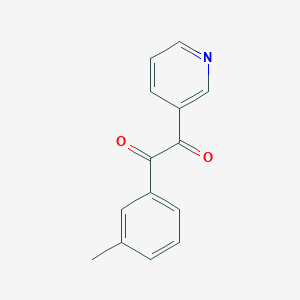
![8-Methyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one](/img/structure/B14653988.png)
